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5-Nitroisoindoline

Cat. No.: B1587923
CAS No.: 46053-72-9
M. Wt: 164.16 g/mol
InChI Key: UYSFPRNOPWMPJW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Nitroisoindoline and Related Derivatives

Research interest in the isoindoline (B1297411) core structure and its derivatives can be traced back to early studies on phthalimides (isoindoline-1,3-diones). Phthalocyanines, complex macrocyclic compounds, were accidentally discovered in the early 20th century during the industrial production of phthalimide (B116566), highlighting the reactive potential of isoindoline-related structures from the outset. acs.org For many years, research focused heavily on dione (B5365651) derivatives like N-substituted phthalimides, which were readily synthesized from phthalic anhydrides and evaluated for a range of biological activities. acs.orgseu.ac.lkjournaljpri.comresearchgate.net

The introduction of a nitro group onto the isoindoline ring marked a significant evolution, creating intermediates with altered electronic properties. The synthesis of compounds like 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-nitroisoindoline from 4-nitrophthalic anhydride (B1165640) has been a subject of study for decades, primarily due to its role as a precursor to potent biologically active molecules. google.comgoogle.comgoogle.com While much of the historical research centered on the more stable and accessible dione derivatives, recent investigations have begun to explore the chemistry of 5-nitroisoindoline itself and its direct derivatives, moving beyond the traditional focus on phthalimides. chembk.comskemman.is

Significance of the Isoindoline Scaffold in Contemporary Medicinal Chemistry and Organic Synthesis

The isoindoline scaffold is considered a "privileged structure" in medicinal chemistry. rsc.org This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable starting points for drug discovery. rsc.orgontosight.ai The bicyclic system, consisting of a benzene (B151609) ring fused to a pyrrolidine (B122466) ring, offers a rigid yet versatile platform for chemical modification. ontosight.aiontosight.ai

Isoindolinone derivatives, which are closely related to isoindolines, are found in a wide array of natural products and have demonstrated a broad spectrum of biological activities. rsc.orgresearchgate.netnih.gov For example, compounds incorporating this scaffold have been developed as antiplatelet aggregation drugs and treatments for multiple myeloma. rsc.org The ease with which substituents can be added to the isoindoline core allows chemists to fine-tune the physicochemical and biological properties of the resulting molecules, optimizing them for potency and selectivity against specific disease targets. ontosight.ai This has led to their investigation for treating cancers and neurological disorders. ontosight.aiontosight.ai Furthermore, the isoindoline framework serves as a crucial precursor in materials science, notably in the synthesis of phthalocyanines, which are used as dyes and in high-technology applications. acs.org

Overview of the Current Research Landscape Pertaining to this compound

The current research landscape for this compound is characterized by its use as a strategic chemical intermediate. The nitro group acts as a versatile functional handle, which can be readily transformed into other groups, such as an amine, thereby providing a pathway to a variety of substituted isoindoline derivatives.

A significant area of application is in the synthesis of immunomodulatory agents. This compound derivatives are key intermediates in the preparation of analogues of thalidomide (B1683933), such as 1-oxo-2-(2,6-dioxopiperidin-3-yl)-5-nitroisoindoline. google.comgoogle.com The hydrochloride salt of this compound is also utilized as a precursor for creating pharmaceutical intermediates and fluorescent dyes. chembk.com

Beyond its role as a synthetic precursor, research is also exploring the synthesis of novel derivatives and their potential applications. For instance, 1,1,3,3-tetramethyl-5-nitroisoindoline has been synthesized as a precursor for nitroxide-based biradicals, which are of interest in advanced spectroscopic techniques like dynamic nuclear polarization. skemman.isiucr.org Studies also delve into the complex reactivity of the this compound core, such as the ring-opening reactions of 5-nitro-substituted epoxy-isoindolines, which can lead to a variety of halogenated products depending on the reaction conditions. researchgate.net This ongoing work underscores the compound's value as a versatile building block for accessing new chemical entities with diverse functional properties.

Physicochemical and Spectroscopic Data

The following tables provide key physicochemical and spectroscopic information for this compound and its widely studied dione analogue.

Table 1: Physicochemical Properties of this compound and Related Derivative

PropertyValue (this compound)Value (this compound-1,3-dione)Reference(s)
CAS Number 46053-72-989-40-7 nih.gov, chemsynthesis.com
Molecular Formula C₈H₈N₂O₂C₈H₄N₂O₄ nih.gov, chemsynthesis.com
Molar Mass 164.16 g/mol 192.13 g/mol nih.gov, chemsynthesis.com
Appearance -Yellow powder chembk.com
Melting Point -206 °C chemsynthesis.comchembk.com
Topological Polar Surface Area 57.9 Ų- nih.gov
Hydrogen Bond Donor Count 11 nih.gov, ambeed.com
Hydrogen Bond Acceptor Count 24 nih.gov, ambeed.com
Rotatable Bond Count 01 nih.gov, ambeed.com

Table 2: Spectroscopic Data for a this compound Derivative

The following data pertains to 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-nitroisoindoline , a key derivative synthesized from this compound precursors.

Spectroscopy TypeDataReference(s)
¹H NMR (DMSO-d₆) δ 11.18 (s, 1H), 8.69-8.65 (dd, J=1.9 and 8.0 Hz, 1H), 8.56 (d, J=1.9 Hz, 1H), 8.21 (d, H=8.2 Hz, 1H), 5.28 (dd, J=5.3 and 12.8 Hz, 1H), 2.93-2.07 (m, 4H) google.comgoogle.com
¹³C NMR (DMSO-d₆) δ 172.66, 169.47, 165.50, 165.23, 151.69, 135.70, 132.50, 130.05, 124.97, 118.34, 49.46, 30.85, 21.79 google.comgoogle.com
Mass Spectrometry (GC-MS of this compound) Top Peak (m/z): 163; 2nd Highest (m/z): 117; 3rd Highest (m/z): 164 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O2 B1587923 5-Nitroisoindoline CAS No. 46053-72-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-10(12)8-2-1-6-4-9-5-7(6)3-8/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSFPRNOPWMPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423703
Record name 5-NITROISOINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46053-72-9
Record name 5-NITROISOINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Nitroisoindoline and Its Derivatives

Classical Approaches to the 5-Nitroisoindoline Core Structure

Traditional methods for constructing the this compound framework often rely on established chemical transformations, including condensation reactions to form the heterocyclic ring, direct nitration of a pre-formed isoindoline (B1297411), or cyclization of appropriately substituted precursors.

Condensation Reactions for Formation of the Isoindoline Ring System

Condensation reactions are a foundational strategy for assembling the isoindoline ring. These reactions typically involve the combination of a suitably substituted aromatic precursor with a nitrogen-containing reactant.

A common approach involves the reaction of an ortho-disubstituted benzene (B151609) derivative with an amine. For instance, the condensation of o-phthalaldehyde (B127526) with various substituted anilines can yield iminoisoindoline structures. clockss.org One general procedure involves dissolving o-phthalaldehyde and a substituted aniline (B41778) in a 1:2 molar ratio in ether. The resulting mixture is stirred for several hours to precipitate the crude product, which is then purified. clockss.org

Another example is the synthesis of 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-nitroisoindoline. This is achieved by heating a mixture of 4-nitrophthalic anhydride (B1165640), α-aminoglutarimide hydrochloride, and sodium acetate (B1210297) in glacial acetic acid. google.com The reaction of 2,6-dioxopiperidin-3-ammonium chloride with methyl 2-bromomethyl-5-nitrobenzoate in dimethylformamide with triethylamine (B128534) also yields 1-oxo-2-(2,6-dioxopiperidin-3-yl)-5-nitroisoindoline. google.comgoogle.com

These condensation methods, while effective, sometimes require harsh conditions and may result in byproducts, necessitating careful purification. clockss.org

Direct Nitration Strategies for Isoindoline Precursors

Direct nitration of an existing isoindoline or a related precursor is a straightforward method to introduce the nitro group at the 5-position. google.com The success of this strategy depends on the stability of the starting material to the nitrating conditions and the regioselectivity of the reaction.

For example, 1,1,3,3-tetraethyl-5-nitroisoindoline can be synthesized by the nitration of 1,1,3,3-tetraethylisoindoline (B15412696). iucr.org The procedure involves dissolving the isoindoline in concentrated sulfuric acid and then adding fuming nitric acid dropwise while maintaining a low temperature. iucr.org This method has been reported to yield the product in high purity after purification by column chromatography. iucr.org

Similarly, the nitration of 1-oxo-3-(p-halogen-phenyl)-3-hydroxy-isoindolines is a key step in the synthesis of certain isoindoline derivatives. google.com The nitration of an unsubstituted isoindoline nitroxide has also been shown to be an efficient, high-yielding, and scalable method to produce 5-nitro-1,1,3,3-tetramethylisoindoline-2-yloxyl (NTMIO). researchgate.netqut.edu.au

Table 1: Examples of Direct Nitration Reactions

Starting MaterialNitrating Agent(s)ProductYieldReference
1,1,3,3-TetraethylisoindolineFuming Nitric Acid, Sulfuric Acid1,1,3,3-Tetraethyl-5-nitroisoindoline98.7% iucr.org
Unsubstituted Isoindoline NitroxideNot specified5-Nitro-1,1,3,3-tetramethylisoindoline-2-yloxyl (NTMIO)High researchgate.net

Cyclization Reactions in the Synthesis of this compound

Cyclization reactions provide another avenue to the this compound core, where an acyclic precursor containing all the necessary atoms is induced to form the bicyclic ring system. These reactions can be promoted by various reagents and conditions.

One such strategy involves the oligomeric cyclization of dinitriles. The formation of phthalocyanine (B1677752) from phthalonitrile, a related process, proceeds through reactive precursors that condense into oligomeric intermediates, which then cyclize. rsc.org This concept can be extended to the synthesis of substituted isoindolines. The synthesis of 2-(4-(1-(hydroxyimino)ethyl)phenyl)-5-nitroisoindoline-1,3-dione involves refluxing different carboxylic acid anhydrides with 3-aminobenzenesulfonamide (B1265440) in glacial acetic acid with anhydrous sodium acetate. nih.gov

In some cases, the presence of a nitro group can significantly alter the outcome of a cyclization reaction. For instance, in an attempted synthesis of this compound via an intramolecular [4+2] cycloaddition, the nitro-substituted epoxy-isoindoline intermediate, when treated with hydrobromic and acetic acids, yielded a mixture of bromo-substituted compounds instead of the expected product. researchgate.net

Advanced and Catalytic Syntheses of this compound Frameworks

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the nitroisoindoline skeleton. These often involve transition metal catalysis and novel functionalization procedures, offering advantages in terms of yield, selectivity, and milder reaction conditions.

Transition Metal-Catalyzed Reactions in Nitroisoindoline Assembly (e.g., Palladium-mediated methods)

Transition metal catalysis has become a powerful tool in the synthesis of heterocyclic compounds, including isoindolines and their derivatives. nih.govresearchgate.netfrontiersin.orgrsc.org Palladium-catalyzed reactions, in particular, have been widely employed for C-C and C-N bond formation. rsc.orgorganic-chemistry.orgnih.gov

One strategy involves the palladium-catalyzed Buchwald-Hartwig amination of aryl triflates with dimethylamine (B145610) to create N,N-dimethylaniline derivatives, a reaction that tolerates nitro groups. organic-chemistry.org Another approach is the palladium-catalyzed synthesis of substituted N-benzoylindoles from N-(2-allylphenyl)benzamide, which proceeds via C-H functionalization. mdpi.com

Heck-initiated cascade reactions catalyzed by palladium have been used to synthesize C-10 substituted dihydropyrrolo[1,2-b]isoquinolines. nih.gov Furthermore, rhodium-catalyzed C-H functionalization combined with C-F cleavage has been explored in the synthesis of related heterocyclic systems. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Reactions in Isoindoline Synthesis

Catalyst SystemReaction TypeStarting MaterialsProduct TypeReference
Pd₂(dba)₃, XPhos, K₃PO₄Buchwald-Hartwig AminationAryl triflates, DimethylamineN,N-Dimethylanilines organic-chemistry.org
Pd(OAc)₂, BQC-H Functionalization/CyclizationN-(2-allylphenyl)benzamideSubstituted N-benzoylindoles mdpi.com
Palladium CatalystHeck-Initiated CascadeNot specifiedC-10 Substituted Dihydropyrrolo[1,2-b]isoquinolines nih.gov
Rh/Cu Co-catalystOxidative C-H/N-H AnnulationN-methoxy benzamides, Saturated ketonesIsoindolinones rsc.org

Oxidative Imidation and Related Functionalization Procedures

Oxidative imidation represents a modern approach to forming imide-containing structures, which can be precursors to or derivatives of the isoindoline core. These reactions often involve the functionalization of a C-H bond.

A three-component Ritter-Mumm-type oxidative C-H imidation has been developed using N-aroyloxyquinuclidinium salts as reagents. nsf.gov This method allows for the imidation of benzylic C-H bonds with nitriles under photocatalytic conditions. nsf.gov For example, para-substituted toluene (B28343) derivatives can react with these reagents and acetonitrile (B52724) to form N-benzylimides in good yields. nsf.gov

Intramolecular oxidative imidation of C(sp³)-H bonds has also been reported, as seen in the synthesis of 2-mesityl-5-nitroisoindoline-1,3-dione. tesisenred.net Another relevant transformation is the Rh/Cu-cocatalyzed oxidative C-H/N-H annulation of N-methoxy benzamides with saturated ketones to produce isoindolinones. rsc.org This reaction proceeds through the dehydrogenation of the ketone and a rhodium-catalyzed direct C-H functionalization. rsc.org

Stereoselective and Asymmetric Synthesis of this compound Analogues

While literature specifically detailing the direct catalytic asymmetric synthesis of this compound is limited, the principles for creating chiral isoindoline and related heterocyclic frameworks are well-established and offer strategic pathways. These methods primarily focus on the enantioselective construction of stereocenters adjacent to the heterocyclic ring system.

Key asymmetric strategies applicable to the synthesis of chiral this compound analogues include:

Asymmetric Cycloaddition Reactions : 1,3-Dipolar cycloadditions using C,N-cyclic azomethine imines derived from isoquinoline (B145761) precursors have proven effective in constructing chiral tetrahydroisoquinoline derivatives. nih.gov This type of reaction, employing chiral catalysts, can create complex polycyclic systems with high diastereoselectivity and enantioselectivity (up to >25:1 dr, >95% ee). nih.gov Adapting this methodology to a 5-nitro-substituted azomethine imine could provide a viable route to chiral 5-nitro-tetrahydroisoquinoline adducts.

Catalytic Asymmetric Alkylation and Aldol (B89426) Reactions : The synthesis of biologically important 3-hydroxyoxindoles, which share structural similarities with isoindolinones, has been achieved through catalytic asymmetric reactions. For instance, chiral tridentate Schiff base/copper complexes catalyze the asymmetric Friedel-Crafts alkylation of isatins. beilstein-journals.org Similarly, N-aryl-L-valinamide has been used to catalyze asymmetric aldol reactions between isatins and ketones with excellent enantioselectivity (>99% ee). beilstein-journals.org These catalyst systems could potentially be applied to create chiral centers in 5-nitroisoindolinone analogues.

N-Heterocyclic Carbene (NHC) Catalysis : NHC-catalyzed homo-Mannich reactions of enals with isatin-derived ketimines have been developed to produce γ-amino acid esters containing a tetrasubstituted stereocenter with high stereoselectivity. jyu.fi By modifying the ketimine substrate, the reaction can be switched to a [3+2] cycloaddition to yield spirocyclic oxindolo-γ-lactams. jyu.fi This powerful strategy could be extended to 5-nitro-substituted ketimines to access complex and enantioenriched isoindolinone derivatives.

Derivatization Strategies for this compound Analogues

Derivatization of the this compound scaffold is a primary means of modulating its chemical and physical properties. Strategies target the isoindoline nitrogen, the aromatic ring, and the construction of larger, hybrid molecules.

N-Substitution Reactions on the Isoindoline Nitrogen

The nitrogen atom of the isoindoline ring system, particularly in the form of this compound-1,3-dione (also known as 4-nitrophthalimide), is a common site for derivatization. This is typically achieved through condensation reactions with various primary amines.

Substituent ClassReagents & ConditionsResulting ScaffoldReference(s)
Alkyl/Aryl Groups R-NH₂, Acetic Acid, RefluxN-Substituted this compound-1,3-diones mdpi.comgoogle.com
Amino Acid Derivatives β-phenylalanine, Acetic Acid3-(5-Nitro-1,3-dioxoisoindolin-2-yl)-3-phenylpropanoic acid tandfonline.com
Hydantoin Hybrids 1-Aminohydantoin, followed by alkylation2-(3-Alkyl-2,4-dioxoimidazolidin-1-yl)-5-nitroisoindoline-1,3-dione nih.gov
Vinyl Groups Propargyl sulfonium (B1226848) salts, NaOAc·3H₂O2-(3-(Methylthio)prop-1-en-2-yl)-5-nitroisoindoline-1,3-dione rsc.org
Oxime-bearing Phenyls 4-Aminophenyl oximes, Acetic Acid2-(4-(1-(Hydroxyimino)ethyl)phenyl)-5-nitroisoindoline-1,3-dione tandfonline.com
Dioxopyrrolidines 3-Aminopyrrolidine-2,5-dione, CDI, Et₃N2-(2,5-Dioxopyrrolidin-3-yl)-5-nitroisoindoline-1,3-dione acs.org

CDI: Carbonyldiimidazole, Et₃N: Triethylamine

Functionalization of the Aromatic Ring System (beyond the nitro group)

The electron-deficient nature of the aromatic ring, influenced by the nitro group, allows for specific functionalization reactions at other positions.

Nucleophilic Aromatic Substitution (NAS) : The position ortho to the nitro group (C-6) is activated towards nucleophilic attack. For instance, amination of 1,1,3,3-tetramethyl-5-nitroisoindoline can be achieved at the C-6 position using a charged trimethyl hydrazine (B178648) in the presence of a strong base like tert-butoxide. skemman.is

Electrophilic Aromatic Substitution (EAS) : Despite the deactivating effect of the nitro group, electrophilic substitution can be forced under specific conditions. In the related 2-cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione system, halogenation (chlorination) has been shown to occur at the C-4 position.

Functionalization via Diazonium Salts : The 5-nitro group can be catalytically reduced to a 5-amino group. rsc.org This amine can then be converted into a diazonium salt, which is a versatile intermediate for introducing a wide array of functional groups, including hydroxyls and halogens, onto the aromatic ring. rsc.org

Reaction TypePosition(s)Reagents/ConditionsProduct TypeReference(s)
Nucleophilic Amination C-6N,N,N-trimethyl hydrazine, t-BuOK, DMSO6-Amino-5-nitroisoindoline derivative skemman.is
Electrophilic Halogenation C-4Cl₂, FeCl₃, CH₂Cl₂ (on related dione)4-Chloro-5-nitroisoindoline derivative
Diazotization/Substitution C-51. H₂/Pd-C; 2. NaNO₂, H⁺; 3. Nucleophile5-Substituted isoindoline derivative rsc.org

t-BuOK: Potassium tert-butoxide, DMSO: Dimethyl sulfoxide

Construction of Hybrid Scaffolds Incorporating the this compound Moiety

The this compound moiety serves as a valuable building block in the synthesis of larger, multi-component molecules, often referred to as hybrid scaffolds. These constructions merge the structural features of this compound with other pharmacophores or functional units.

A key strategy involves using a derivative, this compound-1,3-diimine, in condensation reactions. For example, it can be reacted with a subphthalocyanine (B1262678) in what is known as the subphthalocyanine opening method. nih.gov This approach allows for the synthesis of asymmetrically substituted A₃B-type phthalocyanines, where the this compound derivative forms one of the four isoindole units in the final macrocycle. nih.gov The nitro group in the resulting phthalocyanine serves as a precursor for further functionalization, such as reduction to an amine. nih.gov

Other notable hybrid scaffolds include:

Phthalimide-Hydantoin Hybrids : Synthesized through the condensation of activated 5-nitrophthalimide derivatives with 1-aminohydantoin. nih.gov

β-Phenylalanine Hybrids : Formed by reacting 4-nitrophthalic anhydride with β-phenylalanine, linking the isoindoline-1,3-dione structure to an amino acid scaffold. tandfonline.com

Benzenesulfonamide (B165840) Hybrids : Cyclic imides, including this compound-1,3-dione, have been attached to benzenesulfonamide scaffolds to create novel hybrid molecules. tandfonline.com

Reactivity and Mechanistic Investigations of 5 Nitroisoindoline

Electronic Effects of the Nitro Group on Isoindoline (B1297411) Reactivity

The nitro group (-NO2) is a potent electron-withdrawing group (EWG) that profoundly influences the reactivity of the isoindoline system through both inductive and resonance effects. Its presence deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic attack.

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group exerts a strong negative inductive effect (-I). This effect involves the polarization of σ-bonds, pulling electron density away from the benzene (B151609) ring and through the isoindoline framework.

Resonance Effect: The nitro group also exhibits a powerful negative resonance effect (-M), delocalizing the π-electrons of the aromatic ring onto the oxygen atoms of the nitro group. This delocalization further decreases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the nitro group.

The combined influence of these electronic effects makes the aromatic ring of 5-nitroisoindoline significantly more electron-deficient compared to the unsubstituted isoindoline. This deactivation hinders typical electrophilic aromatic substitution reactions, which require an electron-rich aromatic system. Conversely, the reduced electron density enhances the ring's susceptibility to nucleophilic aromatic substitution, especially at positions activated by the nitro group. In derivatives like 2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione, the electron-deficient nature of the nitro-substituted ring accelerates nucleophilic substitution reactions.

Nucleophilic and Electrophilic Transformations of the Isoindoline Nucleus

The reactivity of the this compound nucleus is a direct consequence of the electronic effects imposed by the nitro group. The electron-deficient aromatic ring is prone to nucleophilic attack, while the secondary amine of the isoindoline core retains its nucleophilic character.

Nucleophilic Reactions: The primary site for nucleophilic attack on the aromatic ring is activated by the strong electron-withdrawing nitro group. While direct nucleophilic aromatic substitution (SNAr) on the hydrogenated ring is less common without a leaving group, derivatives of this compound, such as those with halogens on the aromatic ring, readily undergo SNAr. For instance, "soft" nucleophiles like benzenethiolate (B8638828) have been shown to displace the nitro group in metallo-5-nitro-octaethylporphyrins via an ipso-substitution mechanism. researchgate.net In contrast, "hard" nucleophiles may attack other positions on the macrocycle. researchgate.net

Electrophilic Reactions: The secondary amine in the isoindoline ring remains a nucleophilic center and can react with various electrophiles. Common transformations include:

Alkylation: Reaction with alkyl halides to introduce alkyl substituents on the nitrogen atom.

Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives. For example, 2-Mesityl-5-nitroisoindoline-1,3-dione is a known derivative. tesisenred.net

Electrophilic substitution on the aromatic ring is generally disfavored due to the deactivating effect of the nitro group.

Reduction Pathways of the Nitro Group and Subsequent Amine Chemistry

The reduction of the nitro group to a primary amine is a pivotal transformation, yielding 5-aminoisoindoline, a versatile intermediate for further functionalization.

Several methods are effective for this reduction:

Catalytic Hydrogenation: This is a widely used method, employing catalysts such as Palladium on carbon (Pd/C) with hydrogen gas. vulcanchem.comgoogle.com For example, 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-nitroisoindoline can be hydrogenated to the corresponding 5-aminoisoindoline derivative in good yield using 10% Pd/C. google.comgoogle.com This method is often clean and efficient. rsc.org

Chemical Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) can also be used to reduce the nitro group to a primary amine, providing an alternative to catalytic hydrogenation.

The resulting 5-aminoisoindoline is a valuable synthetic precursor. The newly formed amino group can undergo a variety of reactions, including:

Diazotization: Reaction with nitrous acid (generated from NaNO₂) to form a diazonium salt. This intermediate can then be converted into a range of other functional groups (e.g., -OH, -CN, halogens). rsc.org

Amidation and Sulfonamidation: Acylation with appropriate acid chlorides or sulfonyl chlorides to form amides and sulfonamides.

Alkylation: Further alkylation to form secondary or tertiary amines, or even quaternary ammonium (B1175870) salts for increased water solubility. rsc.org

Starting Material Reagents/Catalyst Product Yield Reference
1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-nitroisoindoline10% Pd/C, H₂ (50 psi), 1,4-dioxane1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindoline69% google.comgoogle.com
This compound-1,3-dioneH₂/Pd-C5-Aminoisoindoline-1,3-dioneN/A vulcanchem.com
Nitro isoindoline derivativeCatalytic Reduction5-amino isoindoline nitroxideQuantitative rsc.org

Ring-Opening and Rearrangement Mechanisms Involving the Isoindoline Core

The stability of the isoindoline ring can be influenced by substituents and reaction conditions, leading to ring-opening or rearrangement reactions. While the basic isoindoline core is relatively stable, specific derivatives can undergo unique transformations.

In studies involving 5-substituted epoxyisoindolines derived from intramolecular Diels-Alder reactions, the presence of a nitro group profoundly alters the outcome of acid-catalyzed ring-opening. researchgate.net For example, when 5-nitro-substituted epoxy-isoindoline was subjected to ring-opening conditions using a mixture of hydrobromic and acetic acids, it did not yield the expected this compound. Instead, a mixture of bromo-substituted epoxy compounds and bromo-substituted isoindolines was formed. researchgate.net This indicates that the electron-withdrawing nitro group can direct the reaction pathway away from simple epoxy bridge opening and towards more complex rearrangements or substitutions.

Carbocation rearrangements, such as the Pinacol or Tiffeneau-Demjanov rearrangements, can lead to ring expansions or contractions in related cyclic systems, often driven by the formation of a more stable carbocation or the relief of ring strain. libretexts.orgwiley-vch.delibretexts.org Although specific examples detailing these rearrangements for the this compound core itself are not prevalent, the principles apply. For instance, the formation of a carbocation adjacent to the isoindoline ring could initiate a 1,2-alkyl shift, potentially leading to a ring-expanded product. libretexts.orgchemistrysteps.com

Transition Metal-Catalyzed Functionalizations and C-H Activation

Transition metal catalysis provides a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical approach to modifying complex molecules like this compound. sioc-journal.cnnih.gov The isoindoline nitrogen or other directing groups can be used to guide a metal catalyst to a specific C-H bond, enabling selective reactions.

Ruthenium-catalyzed C-H hydroxylation has been explored for isoindoline-1,3-dione derivatives. scispace.com The reaction mechanism often involves the formation of a five-membered metallacycle intermediate. mdpi.com For isoquinolones, which share structural similarities, transition-metal-catalyzed C-H activation has been extensively studied for functionalization. sioc-journal.cn

Although the strong deactivating nature of the nitro group can present challenges for some catalytic cycles, it can also be exploited. In cobalt(III)-catalyzed C-H activation and annulation reactions of isoindole N-oxides, the reaction was shown to tolerate a wide array of substituents with varied electronic properties, including the nitro group. chim.it This demonstrates the potential for developing robust catalytic systems that can operate on the electron-poor this compound scaffold. These methods allow for the construction of more complex heterocyclic systems from relatively simple precursors. mdpi.com

Formation and Reactivity of Nitroxyl (B88944) Radicals from this compound Derivatives

Isoindoline-based nitroxyl radicals are stable free radicals that have found applications as spin labels and probes. opinvisindi.ishi.is The this compound framework can be used to synthesize corresponding nitroxyl radicals, where the nitro group modulates the electronic properties of the resulting radical.

The synthesis of these radicals typically starts from a suitable isoindoline precursor. For example, direct nitration of a parent isoindoline nitroxide can yield the 5-nitro derivative. rsc.org This reaction demonstrates the stability of the nitroxide moiety even under strong acidic conditions. qut.edu.au An alternative route involves the oxidation of the corresponding secondary amine or hydroxylamine (B1172632) precursor. rsc.org

Advanced Spectroscopic and Structural Characterization of 5 Nitroisoindoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 5-nitroisoindoline derivatives. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities in ¹H (proton) and ¹³C (carbon-13) NMR spectra, researchers can map out the complete atomic framework of the molecule.

¹H NMR spectra provide information about the chemical environment of hydrogen atoms. For instance, in N-substituted this compound-1,3-diones, the aromatic protons on the nitro-substituted ring typically appear in the downfield region (δ 8.0-9.0 ppm) due to the electron-withdrawing effects of the nitro and carbonyl groups. nih.govrsc.org The protons of alkyl or aryl groups attached to the nitrogen atom resonate at characteristic chemical shifts, allowing for their unambiguous assignment. nih.govrsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbonyl carbons of the isoindoline-1,3-dione moiety are typically observed at the lowest field (δ 160-170 ppm). nih.govrsc.orgrsc.org The aromatic carbons show distinct resonances, with those directly attached to the electron-withdrawing nitro group being shifted further downfield. nih.govrsc.orgrsc.org The wide chemical shift range in ¹³C NMR (up to 200 ppm) ensures that individual carbon signals are well-resolved, facilitating a complete structural assignment. libretexts.org

Detailed NMR data for several this compound derivatives are presented below, illustrating the power of this technique in structural confirmation.

¹H and ¹³C NMR Data for Selected this compound Derivatives

Compound Name Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Ref
2-butyl-5-nitroisoindoline-1,3-dione CDCl₃ 8.65 (d, J=1.8 Hz, 1H), 8.60 (m, 1H), 8.03 (d, J=8.1 Hz, 1H), 3.74 (m, 2H), 1.70 (m, 2H), 1.37 (m, 2H), 0.95 (m, 3H) 166.40, 166.11, 151.84, 136.71, 133.68, 129.29, 124.48, 118.71, 38.64, 30.56, 20.16, 13.69 rsc.org
2-(sec-Butyl)-5-nitroisoindoline-1,3-dione CDCl₃ 8.59 (s, 1H, H-4), 8.57 (d, J=7.5 Hz, 1H, H-6), 8.00 (d, J=7.5 Hz, 1H, H-7), 4.27 (m, 1H, NCH), 1.90 (m, 2H, CH₂), 1.46 (d, J=7.0 Hz, 3H, CHCH₃), 0.85 (t, J=7.4 Hz, 3H, CH₃) 166.38, 166.07, 151.62, 136.35, 133.28, 129.14, 124.28, 118.43, 49.92, 26.69, 18.19, 11.20 nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of this compound and its derivatives with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula, providing unequivocal confirmation of a compound's identity.

Techniques like Electrospray Ionization (ESI) are commonly employed to generate ions (e.g., [M+H]⁺, [M+Na]⁺) with minimal fragmentation, yielding a clear molecular ion peak. nih.govrsc.orgrsc.org The difference between the experimentally measured mass and the theoretically calculated mass is typically less than 5 parts per million (ppm), offering a high degree of confidence in the assigned formula.

Fragmentation analysis, also possible with mass spectrometry, can provide additional structural information by breaking the molecule into smaller, charged fragments in a predictable manner, which helps to piece together the molecular structure.

High-Resolution Mass Spectrometry (HRMS) Data for Selected this compound Derivatives

Compound Name Ion Calculated m/z Found m/z Ref
2-butyl-5-nitroisoindoline-1,3-dione [M+H]⁺ 249.0870 249.0869 rsc.org
2-(sec-Butyl)-5-nitroisoindoline-1,3-dione [M+Na]⁺ 248.0797 248.0803 nih.gov
2-(2-(methylthio)phenyl)-5-nitroisoindoline-1,3-dione [M+H]⁺ 315.0434 315.0438 rsc.org

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in the solid state. This technique allows for the determination of bond lengths, bond angles, and torsional angles, revealing the molecule's three-dimensional architecture and conformation.

For derivatives of this compound, crystallographic studies confirm the planarity of the core isoindoline (B1297411) ring system. In a study of 2-ethyl-5-nitroisoindoline-1,3-dione, the phthalimide (B116566) unit was found to be essentially planar. researchgate.net The nitro group's orientation relative to the aromatic ring is a key structural parameter; the dihedral angle between the nitro group plane and the phthalimide unit in this compound was determined to be 12.3 (2)°. researchgate.net

Similarly, for 1,1,3,3-tetraethyl-5-nitroisoindoline, the isoindoline ring system is approximately planar and nearly coplanar with the nitro group, with a small dihedral angle of 5.63 (15)°. iucr.orgscilit.com These studies also reveal intermolecular interactions, such as hydrogen bonds and π-stacking, which govern how the molecules pack together in the crystal lattice. researchgate.netiucr.org

Crystallographic Data for Selected this compound Derivatives

Compound Name 2-Ethyl-5-nitroisoindoline-1,3-dione 1,1,3,3-Tetraethyl-5-nitroisoindoline
Molecular Formula C₁₀H₈N₂O₄ C₁₆H₂₄N₂O₂
Crystal System Orthorhombic Monoclinic
Space Group P2₁2₁2₁ P2₁/n
a (Å) 4.869 (2) Data not specified
b (Å) 20.655 (6) Data not specified
c (Å) 9.998 (3) Data not specified
α (°) 90 90
β (°) 90 Data not specified
γ (°) 90 90
V (ų) 1006.6 (6) Data not specified
Z 4 1
Key Feature Dihedral angle between nitro group and phthalimide unit is 12.3 (2)° Dihedral angle between nitro group and isoindoline ring is 5.63 (15)°

| Ref | researchgate.net | iucr.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the vibrational and electronic properties of molecules, respectively.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR a powerful tool for functional group identification. In this compound-1,3-dione derivatives, strong absorption bands are observed for the symmetric and asymmetric stretching of the imide carbonyl (C=O) groups, typically in the range of 1700-1790 cm⁻¹. nih.govvulcanchem.com The nitro group (NO₂) also gives rise to characteristic strong absorptions corresponding to its symmetric and asymmetric stretching vibrations.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated π-systems, such as this compound, absorb UV or visible light to promote electrons from a lower energy ground state to a higher energy excited state. The presence of the aromatic ring, dione (B5365651), and nitro group creates an extended conjugated system, resulting in characteristic absorption maxima (λ_max). The UV-Visible spectra of various isoindoline-1,3-dione derivatives have shown absorption maxima in the range of 209-272 nm. ijfans.org

Vibrational Spectroscopy Data for Selected this compound Derivatives

Compound Name Technique Key Absorption Frequencies (cm⁻¹) Ref
2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione IR 1736 (C=O imide), 1689 (C=O ketone), 1384 (C-N imide) vulcanchem.com

Computational Chemistry and Theoretical Insights into 5 Nitroisoindoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a widely used tool in computational chemistry due to its favorable balance between accuracy and computational cost, which is generally lower than traditional wavefunction-based methods like Hartree-Fock theory. wikipedia.orgnih.govimperial.ac.uk DFT calculations are used to determine potential energy surfaces, providing information about a chemical's energy across various geometries. nih.gov This allows for the prediction of molecular properties, electronic distribution, and chemical reactivity.

In the context of 5-nitroisoindoline derivatives, DFT has been applied to understand reactivity and reaction mechanisms. For instance, calculations on derivatives like 2-cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione are used to model transition states and activation energies, particularly in nucleophilic substitution reactions. Similarly, Conceptual DFT (CDFT) has been employed to predict the global reactivity of related nitroisoindoline-1,3-dione structures. dntb.gov.ua By examining charge distribution, DFT can identify regions within a molecule that are susceptible to electrophilic attack, which is crucial for understanding potential toxicological reactions. nih.gov

The table below summarizes applications of DFT in studying derivatives related to this compound.

Derivative DFT Application Key Insight Reference(s)
2-Mesityl-5-nitroisoindoline-1,3-dioneReaction MechanismRevealed the nature of the transition state in an amination reaction. tesisenred.net
2-Cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dioneReactivity PredictionSuitable for modeling transition states and activation energies in nucleophilic substitutions.
Nitroisoindoline-1,3-dioneGlobal ReactivityConceptual DFT was used to predict global reactivity parameters. dntb.gov.ua
General Purine BasesReactivity AnalysisIdentified regions likely to be involved in electrophilic attack by analyzing charge distribution. nih.gov

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. labxing.com It is a valuable tool for studying the dynamic behavior of systems, including protein-protein and protein-membrane interactions, and provides atomic-level insights into these processes. nih.gov MD simulations are particularly useful for examining how a molecule like this compound or its derivatives might interact with its environment, such as a solvent or a biological macromolecule. whiterose.ac.uk

The process of an MD simulation typically involves several key steps. It begins with the preparation of the system, followed by energy minimization to obtain a stable starting structure. The system is then equilibrated under controlled temperature and pressure, after which the production simulation is run to generate trajectories of atomic motion for analysis. labxing.com While specific MD simulation studies focused solely on the parent this compound compound are not extensively detailed in the available literature, the methodology is widely applied to similar and more complex systems. For example, MD simulations using programs like Desmond have been performed on systems containing nitroisoindoline derivatives. googleapis.com These simulations can reveal conformational changes, binding stability, and the nature of intermolecular forces such as hydrogen bonds and hydrophobic interactions that govern the molecule's behavior. nih.govmdpi.com

The general workflow for conducting an MD simulation is outlined below.

Step Description Purpose Reference(s)
System PreparationDefine the molecule(s) of interest (e.g., this compound derivative, protein target) and place them in a simulation box, typically with a solvent like water.To create the initial setup for the simulation. labxing.com
Energy MinimizationOptimize the geometry of the system to remove steric clashes and find a low-energy starting conformation.To obtain a physically reasonable starting structure for the simulation. labxing.com
EquilibrationGradually bring the system to the desired temperature and pressure while restraining the positions of key atoms (e.g., protein backbone). This is often done in two phases (NVT and NPT ensembles).To ensure the solvent and ions are properly distributed around the solute and the system reaches the target conditions. labxing.com
Production RunRun the simulation for a specified length of time (from nanoseconds to microseconds) without restraints to collect data on the system's dynamics.To generate trajectories of atomic positions and velocities for analysis of molecular motion and interactions. labxing.commdpi.com
Trajectory AnalysisAnalyze the collected data to study properties like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bonds, and conformational changes.To extract meaningful biological and chemical insights from the simulation. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.orgscienceforecastoa.com The fundamental principle is that the structural and physicochemical properties of a molecule, known as molecular descriptors, determine its activity. vlifesciences.com QSAR models are invaluable in drug discovery for predicting the activity of new or untested compounds, optimizing lead compounds, and assessing potential toxicity. creative-biostructure.comjopir.in

The development of a QSAR model involves several stages: compiling a dataset of compounds with known activities, calculating various molecular descriptors for each compound, building a mathematical model using statistical methods (e.g., linear regression, machine learning algorithms), and rigorously validating the model's predictive power. vlifesciences.comnumberanalytics.comcsit.am Descriptors can be classified into several categories, including topological, geometrical, electronic, and physicochemical. numberanalytics.com

While comprehensive QSAR studies on this compound itself are not prominent, the technique has been applied to its derivatives. For example, QSAR models have been utilized to evaluate the toxicity profiles of newly synthesized nitroisoindoline-1,3-dione derivatives. researchgate.net Such models can help in the early-stage identification of potentially harmful compounds, guiding synthetic efforts toward safer and more effective therapeutic agents.

The following tables outline the common types of molecular descriptors and the typical steps involved in a QSAR study.

Table 5.3.1: Types of Molecular Descriptors in QSAR

Descriptor Type Description Examples Reference(s)
Topological Based on the 2D representation of the molecule, describing atomic connectivity. Molecular connectivity indices, Wiener index. numberanalytics.com
Geometrical Based on the 3D structure of the molecule. Molecular surface area, volume. numberanalytics.com
Electronic Describe the electronic properties of the molecule. Atomic charges, dipole moment, Hammett constants. numberanalytics.comslideshare.net

| Physicochemical | Represent physicochemical properties. | LogP (lipophilicity), solubility, polarizability. | scienceforecastoa.comnumberanalytics.com |

Table 5.3.2: General Steps for Developing a QSAR Model

Step Description Reference(s)
Data Set Selection Compile a set of structurally related compounds with consistently measured biological activity data (e.g., IC50, EC50). vlifesciences.com
Descriptor Calculation Calculate a wide range of molecular descriptors for all compounds in the dataset. numberanalytics.com
Data Splitting Divide the dataset into a training set (to build the model) and a test set (to validate the model). vlifesciences.com
Model Building Use statistical methods to find a mathematical equation that correlates the descriptors with biological activity for the training set. vlifesciences.comnumberanalytics.com
Model Validation Assess the statistical quality and predictive ability of the model using the test set and cross-validation techniques (e.g., q²). csit.am

| Prediction & Interpretation | Use the validated model to predict the activity of new compounds and interpret which descriptors are most important for activity. | creative-biostructure.com |

Molecular Docking Studies of this compound Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). slideshare.net It is a critical tool in structure-based drug design, used to understand binding mechanisms, screen virtual libraries of compounds, and guide the optimization of lead molecules to improve binding affinity and selectivity.

Several studies have utilized molecular docking to investigate the interaction of this compound derivatives with various biological targets. These studies provide insights into the structure-activity relationships (SAR) that govern their biological effects. For example, derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX) and carbonic anhydrase to rationalize their inhibitory activities. nih.govnih.gov In the field of cancer research, derivatives based on the isoindoline (B1297411) scaffold have been designed and docked as inhibitors of histone deacetylase 8 (HDAC8), with the goal of forming specific contacts within the enzyme's binding tunnel. ucl.ac.uk

The findings from these docking studies are crucial for understanding how the this compound scaffold can be modified to enhance interactions with specific residues in a target's active site, thereby improving potency and selectivity.

The table below summarizes key molecular docking studies performed on this compound derivatives.

Derivative Biological Target Key Findings from Docking Study Predicted Biological Activity Reference(s)
2-(4-(1-(Hydroxyimino)ethyl)phenyl)-5-nitroisoindoline-1,3-dione (Compound 18)Cyclooxygenase-1/2 (COX-1/2)The 5-nitro phthalimide (B116566) derivative showed high anti-inflammatory activity, comparable to reference drugs. The nitro group was found to sharply increase anti-inflammatory effects.Potent COX-2 inhibitor (IC₅₀ = 0.15 µM) with high selectivity. nih.gov
2-(3-Benzyl-2,4-dioxoimidazolidin-1-yl)-5-nitroisoindoline-1,3-dione (Compound 6b)Carbonic Anhydrase (hCA) IsoformsDocking calculations were performed for active compounds against hCA isoforms II, VI, VII, and IX to predict binding modes.Carbonic anhydrase inhibition. nih.gov
α-amino amide inhibitors with an isoindoline scaffoldHistone Deacetylase 8 (HDAC8)Manual docking was used to hypothesize interactions. Derivatives were designed to extend the isoindoline scaffold to form contacts with a specific aspartate residue in a flexible loop.HDAC8 inhibition. ucl.ac.uk

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding the detailed mechanism of a chemical reaction, including the characterization of its transition state, is fundamental to controlling reaction outcomes and designing more efficient synthetic routes. Computational chemistry, particularly DFT, provides a powerful lens for exploring reaction pathways that are often difficult to study experimentally. nih.gov A transition state is a high-energy, transient configuration of atoms along the reaction coordinate that represents the energy barrier between reactants and products. nih.gov

Computational methods have been successfully applied to elucidate the mechanisms of reactions involving this compound derivatives. For instance, DFT calculations have been used to identify the transition state structure in the amination of 2-Mesityl-5-nitroisoindoline-1,3-dione. tesisenred.net These calculations can determine activation energies and provide a detailed picture of bond-forming and bond-breaking processes. Similarly, for other derivatives, DFT has been proposed as the method of choice for modeling transition states in nucleophilic substitution reactions. The intramolecular Diels-Alder reaction, which can be used to synthesize complex structures from furan-containing precursors, is another area where the nature of the highly ordered transition state is critical and can be investigated computationally. researchgate.net

These theoretical investigations are vital for rationalizing observed product distributions, reaction rates, and the effects of substituents on reactivity.

Derivative/System Reaction Type Computational Method Key Mechanistic Insight Reference(s)
2-Mesityl-5-nitroisoindoline-1,3-dioneAromatic AminationDFT CalculationsRevealed the structure and nature of the reaction's transition state. tesisenred.net
2-Cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dioneNucleophilic SubstitutionDFT CalculationsProposed for modeling transition states and calculating activation energies.
5-Nitro-substituted epoxyisoindoline precursorIntramolecular Diels-AlderN/A (General Discussion)The reaction proceeds through a highly ordered transition state, which dictates the stereochemical outcome. researchgate.net
General Organic MoleculesReactions with Biological NucleophilesDFT Transition State ModelingAn invaluable tool for probing complex organic reaction mechanisms relevant to mutagenicity. nih.gov

Biological Activities and Therapeutic Potential of 5 Nitroisoindoline Derivatives

Anticancer and Antitumor Properties

Substituted 5-nitroindole (B16589) derivatives have demonstrated broad-spectrum anticancer activities against various cancer cell lines. nih.gov The unique chemical structure of these compounds, featuring a nitro group at the 5-position and a cyclopropyl (B3062369) group at the 2-position of the isoindole framework, contributes to their reactivity and biological effects.

Cellular Mechanisms of Cytotoxicity and Apoptosis Induction

The anticancer effects of 5-nitroisoindoline derivatives are often mediated through the induction of apoptosis, a form of programmed cell death. One key mechanism involves the binding of these compounds to G-quadruplexes (G4) in the promoter regions of oncogenes like c-Myc. nih.gov This interaction can downregulate the expression of the oncogene, leading to cell cycle arrest and apoptosis. nih.gov Specifically, some derivatives cause a significant increase in the sub-G1 population of cancer cells, which is indicative of cell death. nih.gov

Furthermore, these compounds can increase the concentration of intracellular reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components and trigger apoptosis. nih.gov The cytotoxic effects of certain 5-nitroindole compounds on cancer cells can be reversed by treatment with antioxidants like N-acetyl cysteine (NAC), confirming the role of ROS in their anticancer activity. nih.gov

Another mechanism of action involves the inhibition of key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and SRC kinase. Some indole (B1671886) derivatives have shown dual inhibitory activity against these kinases, leading to potent cytotoxicity in cancer cells while exhibiting weaker toxicity towards normal cells. nih.gov The induction of apoptosis by these compounds is further evidenced by the significant increase in the levels of caspase-3, caspase-8, and Bax, and a decrease in the level of Bcl-2, an anti-apoptotic protein. nih.gov

The bioreduction of the nitro group can also form reactive intermediates that interact with cellular components, contributing to the cytotoxic effects.

Efficacy Against Specific Cancer Cell Lines and Resistance Mechanisms

This compound derivatives have shown efficacy against a range of human cancer cell lines. For instance, certain pyrrolidine-substituted 5-nitroindole derivatives have demonstrated significant anti-proliferative effects against human HeLa cells. nih.gov Other indole derivatives have shown strong cytotoxicity against lung (A549), breast (MCF-7), and prostate (PC3) cancer cell lines. nih.govjapsonline.com Notably, some of these compounds exhibit selective cytotoxicity, being more effective against cancer cells than normal cell lines like HEK293. nih.govjapsonline.com

Several semi-synthetic flavonoid derivatives have exhibited potent, dose-dependent anti-proliferative effects across numerous lymphoma cell lines with low nanomolar activity. nih.gov Additionally, certain isoindoline-1,3-dione derivatives have shown potent anti-proliferative activity against Ehrlich's Ascites Carcinoma in mice. researchgate.net

However, the development of drug resistance is a major challenge in cancer therapy. nih.gov Mechanisms of resistance to anticancer drugs can include the inactivation of the drug, increased DNA repair, and alterations in drug targets or metabolism. nih.gov While the specific mechanisms of resistance to this compound derivatives are not yet fully elucidated, understanding these processes is crucial for the development of more effective and durable cancer therapies. nih.gov

Antimicrobial Activities (Antibacterial and Antifungal)

In addition to their anticancer properties, this compound derivatives have demonstrated significant antimicrobial activity. semanticscholar.org These compounds have been investigated for their effectiveness against a variety of bacterial and fungal pathogens. semanticscholar.orgresearchgate.net

Spectrum of Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Several studies have highlighted the antibacterial potential of this compound and related derivatives. While some synthesized 5,7-diisoprenyloxyflavone derivatives did not show activity against Gram-negative strains, they displayed potent activity against Gram-positive bacteria, including multidrug-resistant clinical isolates. scielo.br For example, some of these compounds were highly active against Staphylococcus aureus. scielo.br

In contrast, other studies have shown that certain 5-oxopyrrolidine derivatives bearing a 5-nitrothiophene substituent exhibit promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. mdpi.com However, these same compounds showed no activity against Gram-negative pathogens. mdpi.com

Interestingly, some indole derivatives containing aminoguanidinium moieties have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.gov The most active of these compounds demonstrated rapid bactericidal activity against resistant Klebsiella pneumoniae. nih.gov Furthermore, nitroxoline, a quinoline (B57606) derivative, has a broad activity spectrum against various Gram-negative bacteria, including carbapenemase-producing Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. nih.gov

Antifungal Efficacy and Proposed Mechanisms of Action

Derivatives of this compound have also been evaluated for their antifungal properties. semanticscholar.org For instance, certain newly synthesized isoindoline-1,3-dione analogues were tested for their in vitro antifungal activity against Aspergillus brasiliensis. semanticscholar.org

The proposed mechanisms of antifungal action for related compounds often involve the inhibition of essential fungal enzymes. For some nitrogen-containing 5-α-androstane derivatives, docking studies suggest that 14-α-demethylase is a putative target for their antifungal activity. mdpi.comnih.gov Other research on benzoxazolinone derivatives, which contain an azole ring structure, suggests that their antifungal activity may be linked to this moiety, as seen in antifungal drugs like miconazole (B906) and fluconazole. nih.gov

Antiviral Activities

The therapeutic potential of this compound and related structures extends to antiviral applications. researchgate.net Research has explored the efficacy of these compounds against a variety of viruses.

For example, a series of 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives have been shown to inhibit HIV-1 replication. frontiersin.org These compounds act as dual inhibitors, targeting both the polymerase and RNase H functions of the HIV-1 reverse transcriptase. frontiersin.org Mechanism of action studies have also indicated that these compounds can block HIV-1 integrase. frontiersin.org

In another study, N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine demonstrated potent, structure-dependent inhibition of herpes simplex virus type 1 (HSV-1) replication. nih.gov The antiviral activity was found to be dependent on both the dispirotripiperazine core and the 5-nitro-substituted pyrimidine (B1678525) ring. nih.gov

Furthermore, certain chalcone (B49325) derivatives have exhibited significant activity against the tobacco mosaic virus (TMV). rsc.org The mechanism of action for one of the most potent compounds involved breaking the integrity of the TMV particles and binding to the TMV coat protein, thereby inhibiting the virus's infective ability. rsc.org

Inhibition of Viral Replication and Entry Pathways

Recent studies have highlighted the potential of this compound derivatives as inhibitors of viral replication. A notable area of investigation has been their activity against the Human Immunodeficiency Virus (HIV).

In the pursuit of novel HIV-1 inhibitors with innovative mechanisms, researchers have focused on molecules capable of targeting multiple viral enzymes simultaneously. frontiersin.org A series of 5-nitro- and 5-chloro-indolinone derivatives were designed and synthesized to explore their ability to inhibit both the polymerase and RNase H functions of HIV reverse transcriptase (RT). frontiersin.org Further structural optimization led to the synthesis of 35 new derivatives that demonstrated dual inhibitory activity in the low micromolar range. frontiersin.org

Specifically, certain 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives have shown the ability to block HIV-1 replication with EC50 values below 20 µM. frontiersin.orgnih.gov Mechanism of action studies revealed that these compounds could also inhibit HIV-1 integrase, another crucial enzyme for viral replication. frontiersin.orgnih.gov This multi-target mechanism is a promising strategy to combat the emergence of drug-resistant viral strains. frontiersin.org

CompoundTarget(s)ActivityReference
5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivativesHIV-1 Reverse Transcriptase (Polymerase and RNase H), HIV-1 IntegraseEC50 < 20 µM against HIV-1 replication frontiersin.orgnih.gov

Development of Agents Against Drug-Resistant Viral Variants

The development of antiviral agents effective against drug-resistant strains is a critical challenge in virology. The emergence of resistance is often due to mutations in viral proteins that reduce the efficacy of targeted drugs. nih.gov For instance, variants of SARS-CoV-2 have shown resistance to certain monoclonal antibodies due to mutations in the spike protein. nih.gov

The multitarget approach offered by some this compound derivatives is a key strategy to overcome drug resistance. frontiersin.org By inhibiting multiple essential viral enzymes, these compounds may retain their efficacy even if one target develops a resistance mutation. frontiersin.org This approach reduces the likelihood of viral escape and prolongs the therapeutic utility of the drug.

Anti-inflammatory and Immunomodulatory Effects

Derivatives of isoindoline-1,3-dione, a related scaffold, have demonstrated significant anti-inflammatory and immunomodulatory properties. semanticscholar.orgresearchgate.net Phthalimide (B116566) derivatives, which share a structural resemblance, have been designed as new thalidomide (B1683933) analogues and have shown anti-inflammatory activity. semanticscholar.org Thalidomide and its analogues are known for their immunomodulatory effects, which are partly mediated through the inhibition of tumor necrosis factor-alpha (TNF-α). scispace.com

Preliminary studies suggest that 3-(5-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (B3089785) may also possess anti-inflammatory properties, making it a candidate for conditions characterized by excessive inflammation. The mechanism of action for the anti-inflammatory effects of some phthalimide derivatives involves the inhibition of protein denaturation, a process implicated in inflammatory diseases. scispace.com

Enzyme Inhibition Studies

The inhibitory activity of this compound and related structures has been explored against various enzymes, including carbonic anhydrase and 4-hydroxyphenylpyruvate dioxygenase.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological and pathological processes. mdpi.com Inhibition of specific CA isoforms has therapeutic potential for a range of diseases, including glaucoma and cancer. mdpi.com

While direct studies on this compound are limited, research on structurally related heterocyclic sulfonamides has shown potent CA inhibitory activity. mdpi.com For example, a series of novel sulfonyl semicarbazides demonstrated significant inhibition of human CA isoforms I, II, IX, and XII. nih.gov The 4-nitro-substituted derivative in this series was identified as a particularly effective inhibitor of hCA IX, a tumor-associated isoform. nih.gov Phthalimide-hydantoin hybrids have also been investigated as CA inhibitors, showing moderate effects on several isoforms. researchgate.netnih.gov

Compound ClassTarget Isoform(s)Inhibition Constants (Ki)Reference
Sulfonyl semicarbazideshCA I, II, IX, XIILow nanomolar to sub-nanomolar range nih.gov
Phthalimide-hydantoin hybridshCA VI, VII, IXSubmicromolar to micromolar ranges researchgate.netnih.gov

4-Hydroxyphenylpyruvate Dioxygenase Inhibition

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is an enzyme crucial for the synthesis of plastoquinone (B1678516) and tocopherols (B72186) in plants and is a target for herbicides. mdpi.com In humans, inhibition of HPPD is a therapeutic strategy for the rare genetic disorder alkaptonuria. nih.gov

While specific studies on this compound as an HPPD inhibitor are not prominent, the broader class of triketone-containing compounds has been extensively studied for HPPD inhibition. arabidopsis.org Research in this area focuses on designing novel inhibitors with improved efficacy and safety profiles. mdpi.comnih.gov

Neuropharmacological Applications and Receptor Binding Profiles

The neuropharmacological potential of compounds structurally related to this compound has been investigated, particularly in the context of sigma receptors.

Sigma Receptor Binding

Sigma receptors, classified as sigma-1 and sigma-2 subtypes, are unique receptors in the central nervous system. nih.gov Ligands that bind to these receptors have shown potential for treating a variety of neuropsychiatric conditions, including depression, anxiety, and schizophrenia. nih.govresearchgate.net

Several psychoactive drugs with diverse therapeutic actions exhibit affinity for sigma-1 receptors. nih.gov These receptors are involved in modulating intracellular calcium signaling and the activity of several neurotransmitter systems. nih.gov Sigma-1 receptor ligands have demonstrated therapeutic potential in animal models for cognitive deficits and pain. nih.gov

Other Reported Pharmacological Effects and Biological Functions

Beyond the aforementioned activities, derivatives of the isoindoline (B1297411) scaffold have been associated with other pharmacological effects.

Antihypertensive Effects

The management of hypertension involves various classes of drugs that act through different mechanisms to lower blood pressure. pulsenotes.comamrutpharm.co.in While direct evidence for this compound as an antihypertensive agent is not available, the broader class of benzimidazole (B57391) derivatives has been explored for this purpose. core.ac.uk

Anxiolytic Effects

Phthalimide derivatives have been synthesized and evaluated for their anxiolytic (anti-anxiety) activity. semanticscholar.org These studies suggest that the isoindoline core structure can be a scaffold for developing new anxiolytic agents. semanticscholar.orgscispace.com

Advanced Structure-Activity Relationship (SAR) Studies in this compound Chemotypes

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. georgiasouthern.edu For isoindoline-1,3(2H)-dione derivatives, SAR studies have examined the impact of different functional groups on their anticancer activity. researchgate.net

In the context of HIV inhibitors based on the indolinone scaffold, SAR studies have been crucial for optimizing dual inhibitory activity. frontiersin.org These studies involve systematically modifying the chemical structure and assessing the impact on biological efficacy, leading to the identification of more potent and selective compounds. frontiersin.org For example, modifications to the aryl-thiazol-ylidene moiety in 5-nitro-indolinone derivatives have been explored to enhance their inhibitory effects on HIV replication. frontiersin.org

Applications in Materials Science and Advanced Technologies

Development of Organic Materials for Electronic and Sensor Applications

While 5-nitroisoindoline itself is not extensively cited in the context of organic electronics, its derivatives, particularly those of isoindoline-1,3-dione and isoindoline-1,3-diimine, have been investigated as building blocks for functional organic materials. The electron-accepting nature of the nitro-substituted aromatic ring makes these compounds suitable components in materials designed for electronic applications.

One area of application is in the development of organic light-emitting diodes (OLEDs). For instance, a related compound, 5-chloro-6-nitroisoindole-1,3-dione, has been mentioned in the context of materials for OLEDs google.com. In these applications, the electronic properties of such molecules can be tuned to facilitate charge transport and emission processes within the device.

Furthermore, derivatives of this compound have been used in the synthesis of more complex molecular architectures like phthalocyanines. Specifically, this compound-1,3-diimine has been employed in the synthesis of asymmetrically substituted phthalocyanines nih.gov. Phthalocyanines are large, aromatic macrocyclic compounds with diverse applications in materials science, including as dyes, catalysts, and components in molecular electronics and sensors. The nitro group in these precursor molecules can also serve as a synthetic handle for further functionalization, allowing for the fine-tuning of the final material's properties nih.gov.

The table below summarizes the key derivative of this compound and its application in materials science.

Derivative NameApplication AreaReference
5-chloro-6-nitroisoindole-1,3-dioneOrganic Light-Emitting Diodes (OLEDs) google.com
This compound-1,3-diimineSynthesis of Phthalocyanines nih.gov

Utility as Spin Labels in Biophysical and Spectroscopic Studies

A significant application of this compound derivatives is in the field of biophysical chemistry, particularly as spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy. EPR is a powerful technique for studying the structure, dynamics, and environment of biomolecules. This is often achieved through site-directed spin labeling (SDSL), where a stable radical (the spin label) is introduced at a specific site in a macromolecule.

Isoindoline-based nitroxides have emerged as a valuable class of spin labels due to their rigid structure and enhanced stability compared to more common piperidine- or pyrrolidine-based nitroxides. nih.gov The fusion of the nitroxide-containing ring to an aromatic system provides greater chemical and thermal stability. nih.gov

Specifically, derivatives of 1,1,3,3-tetraethylisoindoline (B15412696) have shown significant promise. These spin labels exhibit increased resistance to reduction in biological environments, which is a crucial advantage for in-cell EPR studies. opinvisindi.ishi.is A key precursor in the synthesis of these advanced spin labels is 1,1,3,3-tetramethyl-5-nitroisoindoline. skemman.isqut.edu.au The nitro group can be chemically reduced to an amine, which then allows for the attachment of the spin label to the target biomolecule. frontiersin.orgrsc.org

Researchers have successfully incorporated isoindoline-based nitroxide spin labels into RNA and proteins to study their structure and dynamics. hi.ismdpi.comnih.gov For example, isoindoline-derived isothiocyanates have been used to label 2'-amino groups in RNA, providing a rigid attachment that is beneficial for distance measurements using pulsed EPR techniques like PELDOR (Pulsed Electron-Electron Double Resonance). hi.is The enhanced stability of tetraethylisoindoline derivatives under reducing conditions makes them particularly suitable for studying biomolecules within living cells. hi.is

The table below details some of the key this compound-derived spin labels and their characteristics.

Spin Label DerivativeKey FeatureApplicationReferences
1,1,3,3-Tetramethyl-5-nitroisoindoline-2-yloxylPrecursor for amino-functionalized spin labelsSynthesis of more complex spin labels for EPR skemman.isqut.edu.au
5-Amino-1,1,3,3-tetramethylisoindolin-2-yloxylFunctional group for attachment to biomoleculesTyrosine-specific protein labeling frontiersin.org
gem-Diethylisoindoline nitroxidesIncreased stability in reducing environmentsIn-cell EPR studies of RNA mdpi.com
Isoindoline-derived aromatic isothiocyanatesRigid attachment to RNADistance measurements in nucleic acids hi.is

Integration into Herbicidal Agents and Agrochemicals

The isoindoline (B1297411) and phthalimide (B116566) scaffolds are present in a number of biologically active compounds, including those with applications in agriculture. The introduction of a nitro group can significantly influence the biological activity of these molecules.

Research has shown that derivatives of this compound possess herbicidal properties. For example, the compound 2-(1-(4-chlorophenyl)-2-nitroethyl)-5-nitroisoindoline-1,3-dione has demonstrated herbicidal activity against certain types of weeds, such as cole and barnyard grass, at a concentration of 100 µg/mL. molaid.com

Furthermore, related structures like 6-nitro-isoindolin-1-one are recognized as versatile building blocks in the production of agrochemicals. lookchem.com The broader class of N-phenyl phthalimides, which are structurally related to nitroisoindoline-diones, has been extensively investigated as inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.gov PPO is a key target for many commercial herbicides. The design and synthesis of novel phthalimide derivatives continue to be an active area of research for the development of new and effective herbicides. nih.govmdpi.com

The development of isoindolinone-based compounds is also a promising strategy for creating new pesticides with novel modes of action to combat pest resistance. acs.org While not always containing a nitro group, the isoindolinone scaffold itself is a key feature in these developments.

The table below lists a this compound derivative with demonstrated herbicidal activity.

Compound NameTarget WeedsConcentrationReference
2-(1-(4-chlorophenyl)-2-nitroethyl)-5-nitroisoindoline-1,3-dioneCole, Barnyard Grass100 µg/mL molaid.com

Future Perspectives, Challenges, and Intellectual Property Landscape

Challenges in the Scalable Synthesis and Targeted Derivatization of 5-Nitroisoindoline

The synthesis of this compound and its derivatives, while crucial for developing novel therapeutics, is fraught with challenges that impact scalability, yield, and the precision of derivatization. A primary obstacle lies in the multi-step nature of the synthetic routes, which often begin with precursors like 3- or 4-nitrophthalic anhydride (B1165640). google.comacs.org

For derivatives that are key pharmaceutical intermediates, such as those used in the synthesis of lenalidomide, challenges in scalability are a major concern. Specific synthetic steps, like bromination, may produce unwanted byproducts (e.g., dibromo-compounds), which not only lowers the yield but also increases production costs due to the need for extensive purification. google.com The reduction of the nitro group to an amine is a critical transformation for creating many biologically active analogs. While catalytic hydrogenation is efficient, achieving high selectivity without affecting other functional groups, especially in complex molecules, requires careful optimization of catalysts and reaction conditions to ensure safety and scalability, avoiding methods like high-pressure hydrogenation. vulcanchem.com

Table 1: Key Synthetic Challenges and Strategies

Challenge Description Potential Mitigation Strategies
Regiocontrol Difficulty in selectively introducing the nitro group at the C-5 position, leading to isomeric mixtures. Optimization of nitrating agents and reaction conditions; use of starting materials with pre-installed directing groups.
Scalability Formation of byproducts in key steps reduces yield and increases purification costs in large-scale synthesis. google.com Development of shorter, more efficient synthetic routes; process optimization to minimize side reactions. google.com
Derivatization The electron-withdrawing nitro group can hinder or unexpectedly alter subsequent chemical transformations. researchgate.netresearchgate.net Strategic timing of the nitration step in the synthetic sequence; use of powerful catalytic systems to overcome deactivation.

| Selective Reduction | Reducing the nitro group to an amine without affecting other sensitive functional groups in the molecule. | Employing highly selective catalytic systems (e.g., palladium-based catalysts) under controlled conditions. |

Emerging Research Frontiers and Undiscovered Biological Targets for this compound Derivatives

The this compound scaffold is at the forefront of several emerging areas of biomedical research, most notably in the field of targeted protein degradation. Its derivatives are fundamental components of certain immunomodulatory drugs (IMiDs) and serve as molecular glues that recruit specific proteins to E3 ubiquitin ligases for degradation. acs.orgnih.gov

A major research frontier is the design of novel Proteolysis Targeting Chimeras (PROTACs). The isoindoline (B1297411) core, particularly in its phthalimide (B116566) form derived from this compound precursors, is a well-established ligand for the cereblon (CRBN) E3 ubiquitin ligase. nih.govrug.nl Researchers are actively exploring new derivatives to modulate the binding affinity and specificity for CRBN, aiming to induce the degradation of previously "undruggable" protein targets. nih.gov Recent studies have demonstrated that novel effectors based on this scaffold can successfully degrade neo-substrates like the Ikaros family zinc finger protein 3 (IKZF3), which is implicated in certain cancers. acs.orgnih.gov This opens up a vast chemical space for developing next-generation degraders for various diseases.

Beyond targeted degradation, derivatives of this compound are being investigated for other therapeutic applications. The scaffold is a key precursor for compounds that inhibit phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. vulcanchem.com Inhibition of PDE4 elevates intracellular cAMP levels, which in turn suppresses pro-inflammatory cytokines like TNF-α. vulcanchem.com Another exciting and less explored area involves the discovery that a 3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (B3089785) derivative reduces the expression of the WIZ protein. This mechanism induces the expression of fetal hemoglobin (HbF), presenting a potential therapeutic strategy for genetic blood disorders such as sickle cell disease and β-thalassemia. The full spectrum of biological targets for this versatile scaffold remains an active and promising area of investigation.

Innovative Drug Design Strategies and Scaffold Optimization Incorporating the this compound Moiety

The development of new drugs based on the this compound core is being propelled by several innovative design strategies that move beyond traditional medicinal chemistry. These approaches aim to enhance potency, selectivity, and drug-like properties while exploring new biological functions.

One of the most sophisticated strategies involves a rational and modular design approach guided by the structural biology of target proteins. For instance, in the design of novel cereblon (CRBN) effectors, researchers have studied the binding modes of hydrolyzed metabolites of thalidomide (B1683933) derivatives to gain key insights. acs.orgnih.gov This information is then used to design minimalistic, de-novo effectors that retain the essential binding interactions while allowing for modular attachment of moieties to recruit new protein targets for degradation. acs.orgnih.gov

Fragment-Based Drug Design (FBDD) is another powerful strategy being applied. openaccessjournals.com This approach identifies small, low-molecular-weight fragments that bind weakly to a biological target. These fragments, which can include the isoindoline core itself, are then grown or linked together to create more potent lead compounds. This method allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. openaccessjournals.com

Scaffold optimization is critical for improving the therapeutic potential of this compound derivatives. Key optimization techniques include:

Substituent Modification: Introducing specific functional groups to fine-tune properties. For example, adding a trifluoromethyl group can enhance metabolic stability and improve binding to hydrophobic pockets in a target enzyme. vulcanchem.com

Multicomponent Reactions (MCRs): Employing MCRs allows for the rapid synthesis of a diverse library of complex molecules from simple building blocks in a single step. rug.nl This accelerates the discovery of new derivatives with improved activity.

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the isoindoline scaffold with other chemical groups that preserve the essential biological activity but improve properties like solubility, permeability, or metabolic stability.

These advanced design and optimization strategies are crucial for unlocking the full therapeutic potential of the this compound moiety in an increasingly complex drug discovery landscape. acdlabs.comscirp.org

Analysis of the Patent Landscape and Intellectual Property Trends in this compound Research

The intellectual property (IP) landscape for this compound and its derivatives is dominated by patents related to their use as intermediates and as core structural motifs in pharmacologically active agents, particularly immunomodulators and anti-inflammatory drugs. Analysis of the patent literature reveals a strategic focus on protecting specific chemical matter and its therapeutic applications.

A significant portion of the patents are held by companies specializing in treatments for cancer and autoimmune diseases, with Celgene (now part of Bristol-Myers Squibb) being a prominent assignee. These patents often claim compositions containing substituted 2-(2,6-dioxopiperidin-3-yl)isoindolines, which are direct derivatives of this compound precursors. For example, patents such as US 7,119,106 B2 and US 8,158,653 B2 cover compounds like 1-oxo-2-(2,6-dioxopiperidin-3-yl)-5-nitroisoindoline and their amino-substituted analogs for their utility in reducing levels of tumor necrosis factor-alpha (TNF-α), a key target in inflammatory diseases. google.comgoogleapis.comgoogleapis.com Other patents, like US 7,427,638 B2, protect compositions of PDE4 inhibitors that are structurally derived from the nitroisoindoline scaffold. vulcanchem.com

Table 2: Representative Patents for this compound Derivatives

Patent Number Title/Subject Matter Key Claims/Relevance Assignee/Inventors
US 7,119,106 B2 Pharmaceutical compositions of 1-oxo-2-(2,6-dioxopiperidin-3-yl)-4-aminoisoindoline Covers aminoisoindoline compounds (derived from nitro precursors) and their use in pharmaceutical compositions. google.com Celgene Corporation
US 8,158,653 B2 Substituted 2-(2,6-dioxopiperidin-3-yl)phthalimides and 1-oxo-2-(2,6-dioxopiperidin-3-yl)isoindolines Claims compounds useful for reducing levels of TNF-α in a mammal. googleapis.com Celgene Corporation

| US 7,427,638 B2 | Chiral 2-(1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl)isoindoline-1,3-dione compounds | Protects compositions of PDE4 inhibitors, with the nitroisoindoline-dione being a key precursor. vulcanchem.com | Celgene Corporation |

Current IP trends suggest a continued focus on protecting novel molecular entities derived from the this compound scaffold, especially in the context of targeted protein degradation (PROTACs). As research uncovers new biological targets, companies will likely file patents covering new linkers, warheads, and the specific combinations that form these bifunctional molecules. rug.nl Broader trends in IP, such as the increasing use of artificial intelligence for drug design and the globalization of patent filings, will also shape the landscape. spoor.comiccwbo.org Furthermore, there is a growing intersection between sustainability and IP, which may lead to patents claiming "green" or more efficient synthesis processes for these valuable compounds. iamip.comdraftncraft.com

Sustainable and Green Chemistry Approaches in the Development and Application of this compound Compounds

The principles of green and sustainable chemistry are increasingly being applied to the synthesis and development of pharmaceuticals, including those based on the this compound scaffold. The goal is to design processes that are safer, more efficient, and environmentally benign. innovareacademics.incefic.org This involves adhering to the 12 Principles of Green Chemistry, which provide a framework for minimizing the environmental impact of chemical manufacturing. liverpool.ac.uk

Key green chemistry strategies relevant to this compound compounds include:

Waste Prevention: The primary principle is to prevent waste rather than treating it after it has been created. liverpool.ac.uk This is addressed by developing shorter, more efficient synthetic routes that maximize yield and reduce the number of reaction steps and purification processes. google.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. jetir.org Multicomponent reactions are an excellent example of this principle in action.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, which minimizes waste. innovareacademics.in The selective reduction of the 5-nitro group to an amine, a critical step in many syntheses, is often achieved using highly efficient palladium catalysts.

Chemoenzymatic Synthesis: A greener alternative to traditional chemical catalysis involves the use of enzymes. For instance, lipase-mediated resolution has been used in the synthesis of a precursor to apremilast, offering high enantiomeric excess under mild conditions. vulcanchem.com

Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or replaced with safer alternatives like water, supercritical CO2, or biodegradable solvents. ijirmps.org Research is ongoing to find greener solvent systems for the various steps in isoindoline synthesis.

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. liverpool.ac.uk The development of catalysts that operate under milder conditions is a key aspect of this goal.

By integrating these sustainable practices, the chemical industry can reduce its environmental footprint while continuing to innovate and produce vital medicines derived from the this compound scaffold. umweltbundesamt.demdpi.com

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-nitroisoindoline, and how can researchers ensure reproducibility in its preparation?

  • Methodological Answer: The synthesis of this compound typically involves nitration of isoindoline derivatives under controlled acidic conditions. Key steps include optimizing reaction temperature (e.g., 0–5°C to minimize side reactions) and using nitric acid/sulfuric acid mixtures. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization by 1H^1H-NMR, 13C^{13}C-NMR, and HPLC (≥95% purity) are critical . Researchers must document solvent ratios, catalyst loadings, and spectral data in the main manuscript, with extended protocols in supplementary materials to meet reproducibility standards .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer: Stability studies require accelerated degradation testing under stress conditions (e.g., 40°C/75% relative humidity for 4 weeks). Analyze samples via HPLC to track decomposition products. Include control batches stored at -20°C (recommended for long-term stability). Report degradation kinetics and identify major impurities using LC-MS .

Q. What analytical techniques are most reliable for confirming the purity and structural identity of this compound?

  • Methodological Answer: Combine spectroscopic (NMR, IR) and chromatographic (HPLC, GC-MS) methods. For NMR, confirm the nitro group’s presence via 1H^1H-Naryl proton shifts (δ 8.2–8.5 ppm) and 15N^{15}N-NMR if available. Purity should be validated using two orthogonal methods (e.g., HPLC with UV detection at 254 nm and GC-MS with electron ionization) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in electrophilic substitution reactions?

  • Methodological Answer: Computational studies (DFT calculations at the B3LYP/6-311+G(d,p) level) can predict reactive sites by analyzing electron density maps and Fukui indices. Compare results with experimental data (e.g., nitration or halogenation outcomes) to validate theoretical models. Contrast these findings with isoindoline derivatives lacking nitro groups to isolate electronic effects .

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer: Discrepancies often arise from solvent effects or impurities. Replicate experiments using identical conditions (solvent, concentration, spectrometer frequency) from conflicting studies. Perform 2D NMR (e.g., 1H^1H-13C^{13}C HSQC) to resolve overlapping signals. If inconsistencies persist, propose alternative structural assignments or polymorphic forms .

Q. What in vitro models are appropriate for evaluating the biological activity of this compound, and how should cytotoxicity be mitigated?

  • Methodological Answer: Use cell-based assays (e.g., MTT or ATP luminescence) with human cancer lines (e.g., HeLa or MCF-7) at concentrations ≤50 µM. Include negative controls (DMSO vehicle) and positive controls (e.g., cisplatin). For cytotoxicity mitigation, pre-test solubility in PBS or cyclodextrin complexes. Follow NIH guidelines for preclinical reporting, including IC50_{50} values and dose-response curves .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Methodological Answer: Employ QSAR models or molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., nitroreductases). Use SwissADME or pkCSM to predict logP, bioavailability, and metabolic stability. Cross-validate predictions with in vitro hepatic microsome assays .

Guidelines for Data Presentation

  • Tables : Include spectral data (e.g., NMR shifts) and kinetic parameters (e.g., degradation half-life) in structured tables. Label columns with units and uncertainties (e.g., t1/2=12.3±0.5t_{1/2} = 12.3 \pm 0.5 days) .
  • Figures : Use high-resolution spectra and chromatograms in supplementary materials. Annotate key peaks and provide scale bars for microscopy images in biological studies .

Ethical and Methodological Considerations

  • Ensure all synthetic protocols adhere to green chemistry principles (e.g., atom economy ≥70%) and waste disposal regulations .
  • Disclose conflicts of interest, particularly if using proprietary catalysts or reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.